molecular formula C9H6BrN3O B1370972 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine CAS No. 1017789-07-9

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Cat. No. B1370972
CAS RN: 1017789-07-9
M. Wt: 252.07 g/mol
InChI Key: RHULGZQGULVSMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(pyridin-4-yloxy)-pyrimidine” is not explicitly mentioned in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-2-(pyridin-4-yloxy)-pyrimidine” are not specified in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-(pyridin-4-yloxy)-pyrimidine” are not specified in the retrieved papers .

Scientific Research Applications

Agrochemical Industry

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine: is a key structural motif in active agrochemical ingredients. Its derivatives are used in the protection of crops from pests. The unique physicochemical properties imparted by the pyrimidine and pyridine moieties contribute to the efficacy of these compounds in pest control .

Pharmaceutical Industry

In the pharmaceutical sector, this compound’s derivatives play a crucial role. They are part of the structural backbone for several pharmaceutical products, including those that have been granted market approval and others undergoing clinical trials. The combination of fluorine’s unique properties with the pyridine moiety leads to significant biological activities .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the formation of trifluoromethylpyridines (TFMP). These TFMP derivatives are essential for creating various functional groups and are integral to reactions like Suzuki–Miyaura coupling .

Catalysis

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine: is involved in catalytic processes, such as the protodeboronation of pinacol boronic esters. This reaction is crucial for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .

Biological Evaluation

The compound is used in the biological evaluation of new drugs. For instance, it’s involved in the assessment of plasma stability and inhibition rates of cytochrome P450 isoforms, which are critical parameters in drug development .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, derivatives of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine are also used in veterinary medicine. They form part of the active ingredients in veterinary products, contributing to animal health care .

Functional Materials

The compound’s derivatives are utilized in the development of functional materials. Due to the unique characteristics of the pyridine and pyrimidine moieties, these materials exhibit enhanced properties for various applications .

Fluorine Chemistry

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine: derivatives are significant in the field of fluorine chemistry. They contribute to the development of fluorinated organic chemicals, which are increasingly important in modern chemical research .

Safety and Hazards

The safety and hazards associated with “5-Bromo-2-(pyridin-4-yloxy)-pyrimidine” are not specified in the retrieved papers .

Future Directions

The future directions for the research and application of “5-Bromo-2-(pyridin-4-yloxy)-pyrimidine” are not specified in the retrieved papers .

properties

IUPAC Name

5-bromo-2-pyridin-4-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHULGZQGULVSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650606
Record name 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017789-07-9
Record name 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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